ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a 2,3-dihydrobenzothiazole core with three critical substituents:
- Position 6: An ethyl carboxylate ester, enhancing solubility and serving as a handle for hydrolysis to carboxylic acid derivatives.
The Z-configuration of the imino group ensures a planar geometry between the benzothiazole and 2,4-dimethoxybenzoyl moieties, likely influencing intermolecular interactions such as π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
ethyl 2-(2,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-5-11-24-17-10-7-14(21(26)29-6-2)12-19(17)30-22(24)23-20(25)16-9-8-15(27-3)13-18(16)28-4/h1,7-10,12-13H,6,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFUTCXWDSQNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)OC)OC)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzoic acid, propargylamine, and 2-aminobenzenethiol. The synthesis may involve the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole intermediate with propargyl bromide or a similar reagent.
Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with 2,4-dimethoxybenzoyl chloride or a similar reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and synthetic differences between the target compound and related benzothiazole derivatives:
Key Observations:
The propargyl group (vs. methyl or styryl) offers a reactive alkyne handle for bioorthogonal chemistry, unlike the nitro-styryl group in ’s compound, which may undergo reduction or participate in electrophilic reactions .
Synthetic Methodology :
- The target compound’s synthesis likely involves condensation of a benzothiazole precursor with 2,4-dimethoxybenzoyl chloride, analogous to the procedure using DMF/K2CO3 under reflux .
Hydrogen-Bonding Potential: The 2,4-dimethoxybenzoyl group in the target compound can act as both a hydrogen-bond donor (via the imino NH) and acceptor (via methoxy oxygens), contrasting with the sulfamoyl group in ’s compound, which primarily serves as an acceptor .
Biological Activity
Ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives and is characterized by its unique structure, which includes a benzothiazole ring fused with an imino group and a prop-2-yn-1-yl substituent. The synthesis typically involves multi-step organic reactions starting from 2,4-dimethoxybenzoic acid and propargylamine, leading to the formation of the benzothiazole core and subsequent functionalization.
Key Steps in Synthesis:
- Formation of Benzothiazole Ring: Reacting 2-aminobenzenethiol with suitable aldehydes or ketones.
- Alkylation: Introduction of the prop-2-yn-1-yl group via alkylation with propargyl bromide.
- Imino Group Formation: Reaction with 2,4-dimethoxybenzoyl chloride to form the imino linkage.
2. Biological Activity
The biological activity of this compound has been investigated in various studies. The compound exhibits potential antimicrobial , anticancer , and anti-inflammatory properties.
2.1 Antimicrobial Activity
Studies have shown that derivatives of benzothiazole compounds can exhibit significant antimicrobial effects against various pathogens. For instance:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Streptococcus pyogenes | Moderate inhibition |
| Candida albicans | Significant inhibition |
In a study involving similar compounds, it was found that certain derivatives showed promising antibacterial and antifungal activities against these microorganisms .
2.2 Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival.
The exact mechanisms through which this compound exerts its biological effects include:
Antimicrobial Action:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
Anticancer Mechanism:
- Induction of apoptosis through caspase activation.
- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF).
4. Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Antibacterial Activity : A series of benzothiazole derivatives were synthesized and screened for their antibacterial properties against common pathogens. Results indicated that modifications to the benzothiazole core significantly enhanced activity .
- Anticancer Activity Assessment : In vitro studies demonstrated that certain benzothiazole derivatives could inhibit cancer cell growth by inducing cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
